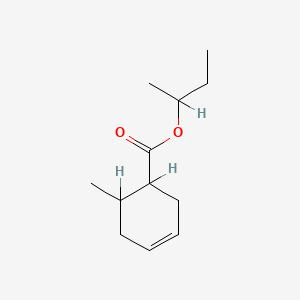Siglure
CAS No.: 2425-20-9
Cat. No.: VC1680108
Molecular Formula: C12H20O2
Molecular Weight: 196.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2425-20-9 |
|---|---|
| Molecular Formula | C12H20O2 |
| Molecular Weight | 196.29 g/mol |
| IUPAC Name | butan-2-yl 6-methylcyclohex-3-ene-1-carboxylate |
| Standard InChI | InChI=1S/C12H20O2/c1-4-10(3)14-12(13)11-8-6-5-7-9(11)2/h5-6,9-11H,4,7-8H2,1-3H3 |
| Standard InChI Key | AJKDXAOKNSFWAA-UHFFFAOYSA-N |
| SMILES | CCC(C)OC(=O)C1CC=CCC1C |
| Canonical SMILES | CCC(C)OC(=O)C1CC=CCC1C |
Introduction
Chemical Identity and Composition
Siglure is an organic compound with the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol. The IUPAC name for this compound is butan-2-yl 6-methylcyclohex-3-ene-1-carboxylate . Structurally, it belongs to the class of carboxylic acid esters, specifically featuring a cyclohexene ring with a methyl substituent at position 6 and a carboxylic acid moiety forming an ester with 2-butanol (sec-butyl alcohol) .
The chemical structure of Siglure demonstrates several key features that contribute to its functional properties. The cyclohexene portion introduces an unsaturated element to the molecule, while the ester linkage provides polarity and potential hydrogen bonding capabilities . These structural characteristics are integral to its function as an attractant for certain insect species, particularly fruit flies .
Physical and Chemical Properties
Siglure possesses distinctive physical and chemical properties that support its application as an attractant compound. The presence of the ester group confers specific volatility characteristics that make it suitable for atmospheric dispersion in field conditions. The structural configuration of Siglure allows for controlled release applications, which is critical for sustained attraction effects in pest management strategies.
| Property | Value |
|---|---|
| Molecular Formula | C12H20O2 |
| Molecular Weight | 196.29 g/mol |
| CAS Number | 2425-20-9 |
| InChI | InChI=1S/C12H20O2/c1-4-10(3)14-12(13)11-8-6-5-7-9(11)2/h5-6,9-11H,4,7-8H2,1-3H3 |
| InChIKey | AJKDXAOKNSFWAA-UHFFFAOYSA-N |
| SMILES | CCC(C)OC(=O)C1CC=CCC1C |
Synonyms and Alternative Nomenclature
Siglure is known by several synonyms in scientific literature and commercial contexts. These alternative names can be important for cross-referencing in research and regulatory documentation systems . The compound has been registered in various chemical databases with specific identifiers that facilitate accurate tracking and referencing across different platforms and jurisdictions.
Common Synonyms
The following designations all refer to the same chemical entity:
-
Siglure
-
Butan-2-yl 6-methylcyclohex-3-ene-1-carboxylate
-
6-Methyl-3-cyclohexene-1-carboxylic acid 1-methylpropyl ester
-
3-Cyclohexene-1-carboxylic acid, 6-methyl-, 1-methylpropyl ester
Biological Activities and Applications
Siglure has been primarily investigated and utilized for its potent attractant properties, particularly against the Mediterranean fruit fly (Ceratitis capitata), a significant global agricultural pest . Research has demonstrated that Siglure's effectiveness as an attractant is substantially influenced by the structure of its ester group. Studies indicate that straight-chain lengths exceeding three carbon atoms or three-carbon chains with branching patterns can significantly enhance the compound's attractant activity.
Pest Management Applications
The primary application of Siglure is in monitoring and controlling populations of the Mediterranean fruit fly. This pest affects more than 260 different fruits, flowers, vegetables, and nuts across regions including Africa, South and Central America, the Middle East, and Southern Europe . The economic importance of this pest has driven significant research into effective attractants like Siglure for integrated pest management programs.
When deployed as part of monitoring systems, Siglure is typically:
-
Absorbed onto cardboard within aluminum pouches
-
Placed in yellow delta traps or yellow sticky cards
-
Positioned in the top third of host trees to optimize attractant dispersion by wind
Monitoring protocols generally recommend placing one trap per hectare (10,000 m²), with weekly inspections to track fruit fly population trends effectively .
Comparison with Related Compounds
Siglure belongs to a family of compounds developed for Mediterranean fruit fly management. The research trajectory has led to the development of more advanced derivatives, notably including medlure and trimedlure, which demonstrate enhanced attractant properties .
Siglure and Trimedlure Comparison
Trimedlure represents an advancement over Siglure, with improved field performance characteristics. Commercial trimedlure formulations typically offer:
-
Extended field life of 4-8 weeks (depending on environmental conditions)
-
Longer shelf life (2+ years when refrigerated)
This evolution in attractant chemistry demonstrates the ongoing refinement of these compounds to enhance performance metrics relevant to field applications.
Research Findings on Structure-Activity Relationships
Investigations into Siglure have revealed significant correlations between structural modifications and attractant efficacy. Studies focusing on derivatives of Siglure demonstrate that alterations to the ester group can dramatically impact the compound's attractant activity. This structure-activity relationship has proven critical for the rational design of improved attractants for Mediterranean fruit fly management.
Research indicates that specific modifications to the basic Siglure structure can be strategically implemented to optimize performance for targeted pest species. The development pathway from Siglure to more advanced attractants like medlure illustrates the application of these structure-activity insights in creating more effective pest management tools.
Field Application Methods
The practical deployment of Siglure in agricultural pest management follows established protocols designed to maximize attractant effectiveness while minimizing material costs. Field application typically involves placement of Siglure lures in appropriate trap designs, with strategic positioning within crop canopies.
Trap Systems and Monitoring Strategies
For optimal field performance, Siglure is deployed using:
-
Yellow Delta Traps or Yellow Sticky Cards as the preferred trap designs
-
Placement strategies targeting the upper third of tree canopies
-
Distribution patterns allowing for attractant dispersion by natural air movement
The field performance of Siglure-based lures is generally rated at approximately 30 days, requiring regular replacement to maintain effective monitoring capabilities . This contrasts with the extended field life of 4-8 weeks observed with trimedlure formulations, highlighting the advantages of newer attractant systems .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume